Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is a chemical compound that belongs to the class of cyclohexanecarboxylic acid esters. Its structure features a cyclohexane ring substituted with a benzylamino group and an ethyl ester functional group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate can be synthesized through various organic reactions, primarily involving the coupling of benzylamine with cyclohexanecarboxylic acid derivatives. The compound is classified under organic compounds, specifically within the categories of amines and carboxylic acid esters. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate typically involves the following steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. Typically, reactions may be conducted under reflux conditions with appropriate solvents like dichloromethane or toluene to facilitate the esterification and amine coupling processes.
The molecular formula of ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is with a molecular weight of approximately 245.36 g/mol. The structural representation includes:
The InChI (International Chemical Identifier) for this compound provides a unique representation that aids in database searches and computational modeling.
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate can undergo several chemical transformations:
The stability and reactivity of this compound depend on its functional groups and steric hindrance presented by the cyclohexane ring. Reaction conditions such as temperature, solvent, and catalysts can significantly influence product distribution.
The mechanism by which ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate exerts its effects in biological systems—if applicable—would involve interactions at molecular targets such as receptors or enzymes. For instance, compounds with similar structures have been studied for their roles as enzyme inhibitors or receptor antagonists.
Studies suggest that modifications on the benzylamine moiety can enhance binding affinity and selectivity towards specific biological targets, which could be explored further for therapeutic applications.
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate has potential applications in:
Systematic IUPAC Name: Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate unambiguously defines the core structure. The parent framework is a cyclohexane ring with two key substituents: a methyl group at position 1 (C1) and an ethyl carboxylate moiety at C1, forming the cyclohexanecarboxylate backbone. At position C4, a secondary amine linkage connects a benzyl group (–CH₂C₆H₅), denoted as "benzylamino" [2] [3] [6]. This name adheres to IUPAC priority rules where carboxylate esters take precedence over amino groups.
Alternative Nomenclatures:
Structural Classification: This compound belongs to two strategic chemical families:
Table 1: Nomenclature and Structural Descriptors
Classification Aspect | Specific Identifier/Value | Source/Validation Method |
---|---|---|
Systematic IUPAC Name | Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate | PubChem/CAS Registry [2] [3] |
CAS Registry Number | 1951439-92-1 | Commercial Catalogs [3] [6] |
Molecular Formula | C₁₇H₂₅NO₂ | HRMS, Elemental Analysis [6] |
Molecular Weight | 275.39 g/mol | PubChem, Vendor Specifications [3] [6] |
MDL Number (Registry ID) | MFCD28656802 | Chemical Supply Databases [3] |
Key Structural Families | 1,4-Disubstituted Cyclohexanes; N-Benzylamines | Patent Literature [4] [9] |
Synthetic Origins: The compound emerged from targeted efforts to develop conformationally constrained bioactive molecules. Early routes utilized:
Motivation in Medicinal Chemistry: Its development was primarily driven by research into Acetyl-CoA Carboxylase (ACC) Inhibitors for metabolic disorders. ACC catalyzes the rate-limiting step in fatty acid biosynthesis. Cyclohexanecarboxylates with basic amino groups were designed to mimic natural carboxylase substrates while enhancing cellular penetration and target binding. Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate served as a key intermediate in synthesizing advanced ACC inhibitors patented for treating obesity, type 2 diabetes, and metabolic syndrome [4]. Key structural advantages include:
Commercialization Timeline:
Analytical Characterization Advances:
Table 2: Historical Milestones and Applications
Year | Milestone | Significance |
---|---|---|
2012 | Inclusion in ACC inhibitor patents (EP2507210A1) | Validated role in metabolic disease therapeutic pipelines; established synthetic routes [4] |
2017 | CAS Registry assignment (1951439-92-1) | Standardized global identification for research use |
2023 | Commercial GMP-scale production (Apollo Scientific) | Enabled accessibility for drug discovery programs; purity >95% [6] |
2025 | Cold-chain distribution optimization (2–8°C) | Improved stability for global shipping; critical for amine group preservation [3] [6] |
Current Research Significance: Beyond ACC inhibition, this scaffold facilitates:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9